REACTION_CXSMILES
|
C(NC(C)C)(C)C.C([Li])CCC.CCCCCC.[CH3:19][N:20]1[CH2:26][CH2:25][CH2:24][CH2:23][CH2:22][C:21]1=[O:27].Cl[C:29]1[CH:34]=[CH:33][CH:32]=[CH:31][C:30]=1[O:35][CH3:36]>O1CCCC1.O>[CH3:36][O:35][C:30]1[CH:29]=[C:34]([CH:22]2[CH2:23][CH2:24][CH2:25][CH2:26][N:20]([CH3:19])[C:21]2=[O:27])[CH:33]=[CH:32][CH:31]=1
|
Name
|
|
Quantity
|
152 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)NC(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
641 g
|
Type
|
reactant
|
Smiles
|
CCCCCC
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
63.6 g
|
Type
|
reactant
|
Smiles
|
CN1C(CCCCC1)=O
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
71.3 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C=CC=C1)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture stirred 30 minutes at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
with cooling
|
Type
|
TEMPERATURE
|
Details
|
with cooling
|
Type
|
STIRRING
|
Details
|
the mixture was stirred for one hour at room temperature
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
the temperature below 30° C
|
Type
|
STIRRING
|
Details
|
The reaction mixture was stirred for two hours
|
Duration
|
2 h
|
Type
|
EXTRACTION
|
Details
|
the product was extracted into ethyl acetate (2×1 l.)
|
Type
|
WASH
|
Details
|
washed with 2 N hydrochloric acid (1. l.) and water (500 ml)
|
Type
|
CUSTOM
|
Details
|
evaporated under reduced pressure
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=C(C=CC1)C1C(N(CCCC1)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 27.1 g | |
YIELD: CALCULATEDPERCENTYIELD | 23.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |